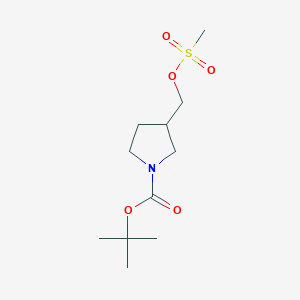

tert-Butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

概要

説明

Synthesis Analysis

The synthesis of this compound involves a solution of tert-butyl 3- [ (tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate in dichloromethane at 0° C. Triethylamine and methanesulfonyl chloride are added and the mixture is stirred overnight at room temperature.Molecular Structure Analysis

The molecular formula of the compound is C10H19NO5S . The average molecular weight is 265.327 Da and the monoisotopic mass is 265.098389 Da . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 392.9±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Physical And Chemical Properties Analysis

The compound has several notable physical and chemical properties . It has a density of 1.204 g/cm3, a flash point of 198.4 °C, an enthalpy of vaporization of 65.59 kJ/mol, and a boiling point of 404.4 °C at 760 mmHg . The compound also has a vapor pressure of 9.44E-07 mmHg at 25°C .科学的研究の応用

CYP2C8- and CYP3A-Mediated C-Demethylation

The compound CP-533,536, featuring a tert-butyl moiety, undergoes metabolic transformations via CYP3A4, CYP3A5, and CYP2C8 enzymes. Notable pathways include oxidation of the tert-butyl group and the identification of unique C-demethylated metabolites. The study provides insights into the possible mechanisms underlying these metabolic transformations, emphasizing the complexity of the tert-butyl group's metabolism (Prakash et al., 2008).

Synthesis and Chemical Transformations

Thermal Addition and Dealkylation

Methyl 1-tert-butylaziridine-2-carboxylate undergoes thermal addition with 1-aryl-3,3,3-trifluoro-1-propynes, leading to isomeric methyl 1-tert-butyl-3(4)-aryl-4(3)-trifluoromethyl-1H-pyrrole-2-carboxylates. This transformation highlights the tert-butyl group's role in facilitating the synthesis of complex molecular structures (Porta et al., 1994).

Palladium-Catalyzed Coupling Reactions

The tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate undergoes palladium-catalyzed coupling reactions, forming a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This study illustrates the versatility of the tert-butyl group in coupling reactions and its contribution to synthesizing diverse organic compounds (Wustrow & Wise, 1991).

Crystallographic Studies

Synthesis and Crystal Structure Analysis

The compound tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using the mixed anhydride method. X-ray diffraction studies confirmed its structure, providing insights into the molecular conformation and intermolecular interactions of the tert-butyl group in the compound's architecture (Naveen et al., 2007).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, with hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

特性

IUPAC Name |

tert-butyl 3-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-11(2,3)17-10(13)12-6-5-9(7-12)8-16-18(4,14)15/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRHYGNZDGDQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400426 | |

| Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate | |

CAS RN |

141699-56-1 | |

| Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)

![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)

![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)